molecular formula C13H8Br2O B1295017 4,4'-Dibromobenzophenone CAS No. 3988-03-2

4,4'-Dibromobenzophenone

Cat. No.: B1295017
CAS No.: 3988-03-2
M. Wt: 340.01 g/mol
InChI Key: LFABNOYDEODDFX-UHFFFAOYSA-N
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Description

4,4’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O. It is a derivative of benzophenone, where two bromine atoms are substituted at the para positions of the phenyl rings. This compound is known for its pale orange to pale brown solid form and is slightly soluble in chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dibromobenzophenone can be synthesized through various methods. One common method involves the reaction of 4-bromobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, resulting in the formation of 4,4’-Dibromobenzophenone .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromobenzophenone often involves the use of palladium-catalyzed polycondensation reactions. This method allows for the synthesis of high molecular weight poly(p-phenylene) derivatives, which are valuable in various applications .

Chemical Reactions Analysis

Key Reactions:

  • Reaction with Acetanilide :
    In the presence of copper catalyst, 4,4'-dibromobenzophenone reacts with acetanilide to yield 4,4'-bis(phenylamino)benzophenone (53% yield) .
    Conditions : High-temperature reflux in polar solvents (e.g., DMF or NMP).

  • Goldberg Coupling :
    Interaction with iodobenzene under Ullmann conditions produces partially or fully phenylated derivatives, depending on stoichiometry .

Table 1: Ullmann/Goldberg Reaction Outcomes

ReactantsCatalystConditionsProductYieldSource
This compound + AcetanilideCuReflux, DMF4,4'-Bis(phenylamino)benzophenone53%
This compound + IodobenzeneCu150–200°C, NMPMixed N-phenylated benzophenones30–60%

Palladium-Catalyzed Polycondensation

This reaction enables the synthesis of high-molecular-weight poly(p-phenylene) derivatives, which are valuable in conductive polymers and optoelectronics.

Mechanism:

The compound undergoes Suzuki-Miyaura or Yamamoto coupling via Pd(0) catalysts, forming extended π-conjugated systems .

Table 2: Polymerization Parameters

CatalystMonomer PairSolventTemperatureM<sub>n</sub> (g/mol)PDISource
Pd(PPh<sub>3</sub>)<sub>4</sub>This compound + Boronic esterTHF80°C15,000–25,0001.8–2.2

Reductive Coupling Reactions

Zinc-mediated reductive coupling facilitates dehalogenation and C–C bond formation, producing symmetrical or functionalized biphenyl derivatives.

Example:

Reaction with zinc powder and S1 (a pyridyl ligand) yields a tris-bidentate ligand complex via dehalogenation .
Conditions : Anhydrous acetonitrile, 90°C, 72 hours.
Yield : ~60% (isolated as PF<sub>6</sub><sup>−</sup> salt) .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nucleophilic substitution with amines, alkoxides, or thiols under catalytic conditions.

Reaction with Phenol:

In the presence of K<sub>2</sub>CO<sub>3</sub> and CuI, this compound forms diaryl ethers .
Conditions : DMSO, 120°C, 24 hours.
Yield : 45–70% (depending on substituents) .

Scientific Research Applications

Chemical Properties and Structure

4,4'-Dibromobenzophenone (C13H8Br2O) consists of two bromine atoms attached to the benzophenone structure, which features two phenyl rings connected by a carbonyl group. Its molecular weight is approximately 340.01 g/mol, with a melting point ranging from 172 to 176 °C. The presence of bromine enhances its reactivity and solubility in organic solvents, making it suitable for various chemical applications .

Applications in Material Science

1. High-Performance Polymers:
this compound is extensively utilized in synthesizing high-performance polymers due to its ability to form stable conjugated structures. The compound's dual bromination at the para positions significantly enhances its reactivity compared to other derivatives, making it particularly useful in polymer synthesis.

2. Photochemical Applications:
The compound can undergo photochemical reactions, where it acts as a photoinitiator in the production of polymeric materials. It facilitates the formation of radical species upon exposure to light, which can initiate polymerization processes essential for creating advanced materials .

Organic Synthesis Applications

1. Nucleophilic Substitution Reactions:
this compound can participate in nucleophilic substitution reactions, allowing for the modification of its structure to create derivatives with tailored functionalities. This property is crucial for developing new compounds with specific chemical properties for various applications .

2. Synthesis of Other Organic Compounds:
The compound serves as a precursor in the synthesis of various organic compounds. For instance, it has been used to synthesize 1,1-bis(4-bromophenyl)ethane through reactions with Grignard reagents . This versatility makes it an essential building block in organic chemistry.

Biomedical Applications

1. Antimicrobial Properties:
Research indicates that this compound may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Studies focusing on its interactions with biological targets could provide insights into its mechanisms of action against microbial pathogens.

2. Degradation Products Monitoring:
The compound is also recognized as a degradation product of bromopropylate in honey and wax samples. Understanding its presence and concentration in environmental samples can aid in assessing the ecological impact of pesticides and their residues .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with similar compounds is provided below:

Compound NameStructure CharacteristicsUnique Features
BenzophenoneTwo phenyl rings connected by C=OLacks bromination; primarily used as a UV filter
4-BromobenzophenoneOne bromine atomLess reactive than this compound
4,4'-DichlorobenzophenoneTwo chlorine atoms instead of bromineExhibits different reactivity patterns
4-FluorobenzophenoneOne fluorine atomDifferent electronic properties affecting reactivity

The dual bromination at the para positions significantly enhances the reactivity of this compound compared to these derivatives, making it particularly valuable in advanced material applications and organic synthesis .

Case Studies and Research Findings

Several studies have explored the applications and properties of this compound:

  • Study on Photochemical Reactions: Research demonstrated that this compound effectively initiates polymerization under UV light exposure, leading to the development of new polymeric materials with enhanced mechanical properties .
  • Antimicrobial Activity Investigation: A recent study indicated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting potential uses in pharmaceuticals .
  • Environmental Impact Assessment: Research on pesticide residues highlighted the detection of this compound in honey samples post-treatment with bromopropylate. This finding underscores the importance of monitoring such compounds for environmental safety .

Mechanism of Action

The mechanism of action of 4,4’-Dibromobenzophenone involves its interaction with various molecular targets and pathways. The compound’s bromine atoms and carbonyl group play crucial roles in its reactivity and interactions. For example, the carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

4,4’-Dibromobenzophenone can be compared with other similar compounds, such as:

Uniqueness: The presence of bromine atoms in 4,4’-Dibromobenzophenone imparts unique reactivity and properties compared to its chlorinated, fluorinated, or methylated counterparts. Bromine atoms are larger and more polarizable, influencing the compound’s interactions and reactivity .

Biological Activity

4,4'-Dibromobenzophenone (DBBP) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DBBP, supported by research findings, case studies, and relevant data tables.

  • Molecular Formula : C13H8Br2O
  • Molecular Weight : 340.01 g/mol
  • Melting Point : 171-174 °C

Antimicrobial Properties

DBBP has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound was found to exhibit selective inhibition of mycobacterial growth in vitro, demonstrating potential as a lead compound for developing new antimycobacterial agents .

Cytotoxic Effects

Research has shown that DBBP possesses cytotoxic effects on several cancer cell lines. In vitro studies indicated that DBBP can inhibit the proliferation of human cancer cells with an IC50 value indicative of significant cytotoxicity. For example, it was reported to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

Binding Affinity to Telomerase RNA

DBBP has been identified as a ligand for human telomerase RNA (hTR), which is a validated target for anticancer therapies. A study utilized flexible-target virtual screening and NMR techniques to discover ligands that bind to hTR-P2b, where DBBP was noted for its binding affinity . This interaction suggests potential applications in cancer treatment strategies targeting telomerase activity.

Toxicological Studies

Toxicological assessments have revealed that DBBP can have detrimental effects on animal models. In one study involving rats, administration of DBBP resulted in weight loss and changes in liver and kidney weights relative to controls. Histological examinations showed signs of liver damage and alterations in testicular morphology .

Summary of Toxicological Findings

Study TypeObserved EffectsReference
Rat StudyWeight loss, liver damage, testicular changes
Dog StudyGastrointestinal issues, weight loss
Biodegradation StudyParent compound detected in adipose tissue

Environmental Impact

DBBP has also been studied for its environmental impact, particularly as a contaminant in ecosystems. Research indicates that residues of DBBP can be found in honey and wax after treatment of bee colonies with bromopropylate, highlighting its persistence in the environment and potential ecological risks .

Q & A

Q. Basic: What are the standard synthetic routes for 4,4'-Dibromobenzophenone, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically employs halogen substitution or catalytic carbonylation. For example, Ullmann coupling between 4-bromobenzoyl chloride and bromobenzene derivatives under copper catalysis achieves moderate yields (50–70%) . Alternatively, Buchwald-Hartwig amination using palladium catalysts with this compound and carbazole derivatives can yield symmetrical D–A–D structured materials for optoelectronic applications . Key factors affecting yield include:

  • Catalyst selection : Copper catalysts favor cost-effective synthesis but require high temperatures (150–200°C), while palladium catalysts enable milder conditions (80–120°C) but increase costs.
  • Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates.
  • Purification : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .

Q. Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Answer:
Validated methods include:

  • GC/MS : Used for trace analysis in environmental samples (e.g., honey, beeswax) with a detection limit of 0.1–1.0 µg/g. Derivatization may be required for polar matrices .
  • HPLC-PDA : Provides reliable quantification (detection limit: 0.05 µg/mL) using C18 columns and acetonitrile/water gradients. Retention times typically range 8–12 minutes .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks at δ 7.6–8.0 ppm (aromatic protons) and 195 ppm (ketone carbon) .

Q. Advanced: How can researchers resolve contradictions in reported photophysical properties of this compound?

Answer:
Discrepancies in phosphorescence spectra or triplet-state lifetimes often arise from crystallinity and halogen nuclear effects. For example:

  • Crystal packing : Bromine’s heavy atom effect enhances spin-orbit coupling, increasing phosphorescence intensity in crystalline vs. amorphous forms .
  • Cross-relaxation : Interactions with bromine nuclear quadrupole states can broaden spectral lines; low-temperature (77 K) measurements reduce thermal noise .
  • Sample history : Prior UV exposure or solvent residues may alter photophysical behavior. Pre-treatment (e.g., vacuum sublimation) ensures consistency .

Q. Advanced: What strategies optimize this compound’s application in OLED emitter design?

Answer:
As a central acceptor in D–A–D architectures, modifications include:

  • Donor pairing : Carbazole or phenoxazine donors (e.g., EB1–EB7) enhance charge transfer, achieving external quantum efficiencies (EQE) up to 12% .
  • Substituent engineering : Introducing tert-butyl groups improves solubility and reduces aggregation-induced quenching .
  • Device integration : Co-deposition with hole-transport layers (e.g., TAPC) balances exciton distribution, maximizing luminance (>10,000 cd/m²) .

Q. Advanced: How does this compound behave in environmental matrices, and what are its degradation pathways?

Answer:
As a bromopropylate metabolite, it persists in beeswax and soil due to lipophilicity (log P ~4.2). Key findings:

  • Bioaccumulation : Detected in 36% of beeswax samples (1.2–6.6 µg/g) but rarely in honey due to migration barriers .
  • Photodegradation : UV exposure cleaves the ketone group, forming 4-bromobenzoic acid. Half-life in water: 14–28 days under sunlight .
  • Analytical challenges : Co-elution with dicofol derivatives in GC requires tandem MS (MRM mode) for unambiguous identification .

Q. Basic: What purification techniques are effective for this compound post-synthesis?

Answer:

  • Recrystallization : Dissolve in hot ethanol (70°C), then cool to 4°C for crystal formation (purity >97%) .
  • Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to remove brominated byproducts. Monitor fractions via TLC (Rf = 0.3–0.4) .
  • Sublimation : High-purity (>99%) crystals are obtained via vacuum sublimation at 120°C and 0.1 mbar .

Q. Advanced: How do bromine substituents influence this compound’s reactivity in cross-coupling reactions?

Answer:
Bromine’s electronegativity activates the aryl ring for nucleophilic substitution but complicates catalyst turnover:

  • Ullmann coupling : Bromine acts as a directing group, favoring para-substitution. However, CuBr co-products necessitate thorough washing .
  • Suzuki-Miyaura : Requires Pd(OAc)₂/XPhos catalysts and excess boronic acids to overcome steric hindrance. Yields drop below 50% for bulky partners .

Properties

IUPAC Name

bis(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFABNOYDEODDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192919
Record name 4,4'-Dibromobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3988-03-2
Record name 4,4′-Dibromobenzophenone
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Record name 4,4'-Dibromobenzophenone
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Record name 4,4'-Dibromobenzophenone
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Record name 4,4'-Dibromobenzophenone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
4,4'-Dibromobenzophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
4,4'-Dibromobenzophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
4,4'-Dibromobenzophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
4,4'-Dibromobenzophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
4,4'-Dibromobenzophenone
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]valine
4,4'-Dibromobenzophenone

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